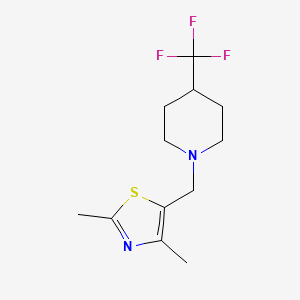

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole

Description

This compound is a thiazole derivative characterized by a 2,4-dimethyl-substituted thiazole core linked to a 4-(trifluoromethyl)piperidine moiety via a methylene bridge. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity. The trifluoromethyl group on the piperidine ring enhances lipophilicity and metabolic stability, while the methyl groups on the thiazole may influence steric and electronic properties .

Properties

IUPAC Name |

2,4-dimethyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2S/c1-8-11(18-9(2)16-8)7-17-5-3-10(4-6-17)12(13,14)15/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQUFXYUQBSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethylthiazole with a piperidine derivative containing a trifluoromethyl group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, especially at the carbon bearing the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated thiazole ring.

Scientific Research Applications

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Core

- Structure: 4-(4-(Trifluoromethyl)phenyl)thiazole derivative.

- Key Differences: Replaces the piperidine moiety with a phenyl group.

- Activity: Exhibits π–π interactions with Tyr341 in AChE via its phenyl-thiazole system .

- Inference: The target compound’s piperidine group may enhance binding flexibility compared to rigid phenyl substituents.

- Structure: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide derivative.

- Key Differences: Lacks the trifluoromethyl-piperidine group but includes bromophenyl and triazole-acetamide substituents.

- Activity: Demonstrated moderate enzyme inhibition in docking studies, with bromine contributing to halogen bonding .

Piperidine-Based Analogues

- Structure: 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole.

- Key Differences: Substitutes trifluoromethyl with fluorophenyl and methoxyphenyl groups.

- Crystallography: Single-crystal X-ray data confirm stable piperidine-thiazole conformations .

- Inference: The trifluoromethyl group in the target compound may increase lipophilicity (logP) by ~0.5–1.0 units compared to methoxy/fluoro substituents, enhancing membrane permeability.

Trifluoromethyl-Containing Analogues

- Structure: Thiazole with 4-(trifluoromethyl)phenyl and triazole groups.

- Activity: Shows strong AChE inhibition (IC₅₀ = 12 nM) due to π–π interactions with Trp286 .

- Inference: The target compound’s piperidine-linked trifluoromethyl group may occupy a distinct hydrophobic pocket compared to phenyl-linked analogs, altering selectivity.

Research Findings and Mechanistic Insights

- Binding Interactions: Docking studies of analogs suggest the trifluoromethyl group enhances interactions with hydrophobic enzyme pockets (e.g., AChE’s Trp286) . The target compound’s piperidine moiety may mimic the flexible side chains of drugs like donepezil, improving target engagement.

- Synthetic Challenges: Unlike phenyl-thiazole derivatives (e.g., ’s compounds), introducing a trifluoromethyl-piperidine group requires multi-step synthesis, including nucleophilic substitution and catalytic hydrogenation .

- Biological Gaps: No direct data exist for the target compound’s activity. However, analogs with CF₃ groups show promise in neurodegenerative and antimicrobial contexts, warranting further testing .

Biological Activity

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound combines a thiazole moiety with a piperidine ring, which is known for its diverse biological properties. The following sections will explore the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves a multi-step process. Typically, it begins with the formation of the thiazole ring followed by the introduction of the piperidine side chain. The synthesis pathway can be summarized as follows:

- Formation of Thiazole Ring : The initial step involves reacting appropriate precursors to form the thiazole structure.

- Piperidine Attachment : The trifluoromethylpiperidine group is then introduced via a nucleophilic substitution reaction.

- Purification : The final compound is purified using techniques such as column chromatography.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HCT116 | 12 | Cell cycle arrest |

Ferroptosis Induction

Thiazoles with electrophilic characteristics have been shown to selectively induce ferroptosis, a form of regulated cell death distinct from apoptosis. This property is particularly relevant in cancer therapy as it targets cancer cells resistant to conventional treatments .

Cytotoxicity Studies

Cytotoxicity assays using MTT and other methods have confirmed that this compound exhibits low toxicity towards normal cells while effectively targeting cancerous cells .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent increase in cell death.

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance overall effectiveness against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.